1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Catalog No.
S858841
CAS No.
113934-32-0
M.F
C9H6ClN3O2
M. Wt
223.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic ...

Researchers using unsubstituted phenyl triazoles risk CYP450-mediated oxidation and regioisomer mixtures, compromising metabolic half-life and requiring costly purification. This 4-chloro-1,2,3-triazole-4-carboxylic acid provides a definitive solution.

  • High regiochemical fidelity eliminates 1,4-/1,5-isomer separation, delivering pure scaffolds for hit-to-lead optimization.
  • The para-chloro substituent blocks rapid metabolism, extending API half-life in hydrophobic binding pockets.
  • Carboxylic acid moiety enables seamless amide coupling for generating metabolically robust carboxamide libraries without additional protecting groups.

CAS Number

113934-32-0

Product Name

1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

IUPAC Name

1-(4-chlorophenyl)triazole-4-carboxylic acid

Molecular Formula

C9H6ClN3O2

Molecular Weight

223.61 g/mol

InChI

InChI=1S/C9H6ClN3O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15)

InChI Key

OVGSNJOPTZYJNZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C=C(N=N2)C(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)C(=O)O)Cl

Synonyms

1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, 1-(4-Chlorophenyl)-1,2,3-triazole-4-carboxylic acid, 4-Carboxy-1-(4-chlorophenyl)-1,2,3-triazole, 1-(p-Chlorophenyl)-1,2,3-triazole-4-carboxylic acid, 1-(4-Chlorophenyl)-4-carboxy-1H-1,2,3-triazole

Purity

≥97%

Package Size

1 g, 5 g

1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 113934-32-0) is a highly regioselective, bifunctional building block primarily utilized in the synthesis of advanced pharmaceutical intermediates, agrochemicals, and specialized coordination polymers. Featuring a rigid 1,4-disubstituted 1,2,3-triazole core and a para-chlorinated phenyl ring, this compound serves as a stable bioisostere for traditional aromatic amides and esters. In procurement contexts, it is valued for its high crystalline purity, excellent bench stability, and its ability to seamlessly integrate into standard peptide coupling workflows to generate targeted carboxamide libraries with enhanced metabolic profiles [1].

Research Fit

Triazole core with derivatizable –COOH anchor for amide, ester, and metal coordination
4-Chlorophenyl substituent provides lipophilic character and modulates aryl-binding interactions
Heterocyclic building block compatible with medicinal chemistry, agrochemical, and materials research

Substituting this specific 4-chloro-1,2,3-triazole building block with its unsubstituted phenyl analog or a 1,2,4-triazole isomer introduces severe downstream liabilities in process chemistry and drug design. Unsubstituted 1-phenyl triazoles leave the para-position exposed to rapid CYP450-mediated oxidation, drastically reducing the metabolic half-life of derived active pharmaceutical ingredients (APIs). Furthermore, attempting to use 1,2,4-triazole equivalents often results in complex 1,3- and 1,5-regioisomer mixtures during core synthesis, requiring costly and yield-depleting chromatographic separations. Procuring the specific 4-chloro-1,2,3-triazole configuration strictly avoids these issues, ensuring high regiochemical fidelity and providing a robust lipophilic anchor that is critical for target binding in hydrophobic pockets [1].

Substitution Risk

Aryl substitution modulates enzyme inhibition profile
Replacing 4-chlorophenyl with 2-methylphenyl or 4-fluorophenyl analogs may shift cholinesterase isoform selectivity and potency; the binding interaction is sensitive to aryl electronic character and position.
Non-halogenated triazole carboxylates differ in binding affinity
Absence of the chloro substituent removes key lipophilic and electronic contributions, potentially reducing target engagement in receptor or enzyme assays.
Impurity profiles may vary between synthetic routes
Triazole-4-carboxylic acid derivatives from alternative synthetic pathways may contain regioisomeric or dehalogenated impurities, affecting assay reproducibility.

Regiochemical Purity and Synthesis Reproducibility

The synthesis of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid via copper-catalyzed azide-alkyne cycloaddition (CuAAC) guarantees exceptional regiochemical control, yielding the 1,4-disubstituted isomer almost exclusively (>99% regioselectivity). In contrast, the synthesis of commercial 1,2,4-triazole-3-carboxylic acid analogs frequently produces isomeric mixtures (typically 80:20 to 85:15 ratios of 1,3- to 1,5-isomers) that necessitate extensive downstream purification. This high intrinsic purity of the 1,2,3-triazole precursor translates directly to higher overall yields and lower solvent consumption in multi-step API manufacturing workflows [1].

Evidence DimensionRegioisomer purity of commercial building block
Target Compound Data>99% 1,4-isomer (1,2,3-triazole core)
Comparator Or Baseline~85% primary isomer (1,2,4-triazole analogs pre-purification)
Quantified Difference>14% improvement in regiochemical yield
ConditionsStandard commercial synthesis and bulk procurement

Eliminates the need for costly and time-consuming chromatographic separations in early-stage process chemistry.

AChE inhibition
Head-to-head
IC₅₀ 6.71 ± 0.25 µM vs 9.52 ± 0.23 µM (2-methylphenyl)
Reported 1.42-fold difference in AChE inhibition context
Escitalopram-triazole conjugate series

Metabolic Stability Enhancement in Downstream Amides

Utilizing the 4-chlorophenyl variant rather than the unsubstituted 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid provides a critical metabolic shield for derived therapeutic compounds. The para-chloro substitution effectively blocks the primary site of CYP450-mediated aromatic hydroxylation. Pharmacokinetic evaluations of carboxamide derivatives built from this scaffold demonstrate moderate to high metabolic stability (e.g., CLint in human liver microsomes around 17.3 µL/min/mg), whereas unsubstituted analogs typically exhibit 3- to 5-fold faster clearance rates due to rapid para-oxidation [1].

Evidence DimensionIntrinsic clearance (CLint) of derived APIs in HLM
Target Compound Data~17.3 µL/min/mg (4-chloro substituted derivatives)
Comparator Or Baseline>50 µL/min/mg (unsubstituted phenyl derivatives)
Quantified Difference~3-fold reduction in metabolic clearance
ConditionsIn vitro human liver microsome (HLM) stability assays

Procuring the 4-chloro building block directly improves the in vivo half-life and oral bioavailability of the resulting drug candidates.

Isoform selectivity
Head-to-head
AChE IC₅₀ 6.71 µM; BChE IC₅₀ 4.52–5.31 µM (fluoro analogs)
Supports isoform-selective inhibitor design; 4-chlorophenyl favors AChE
Binding energy ΔGbind reinforces AChE preference

Amide Coupling Efficiency and Processability

The 1,2,3-triazole-4-carboxylic acid moiety is highly activated for standard peptide coupling reactions due to the electron-withdrawing nature of the triazole ring. When reacted with primary or secondary amines using standard coupling reagents (e.g., HATU, DIPEA, DMF), 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid achieves >85% conversion to the corresponding carboxamide within 2 hours at room temperature. Standard benzoic acid derivatives often require longer reaction times (4-6 hours) or elevated temperatures to achieve comparable yields under identical stoichiometric conditions[1].

Evidence DimensionAmide coupling conversion rate
Target Compound Data>85% yield in <2 hours
Comparator Or Baseline~60-70% yield in 2 hours (standard benzoic acids)
Quantified Difference15-25% higher throughput in library synthesis
ConditionsHATU/DIPEA mediated coupling in DMF at 25°C

Accelerates library generation and reduces reagent consumption in high-throughput medicinal chemistry workflows.

Dihydroorotase inhibition
Cross-study context
IC₅₀ 1.80×10⁵ nM (180 µM)
Indicates target-dependent activity; supports selectivity profiling
Comparative xanthine oxidase IC₅₀ 0.21 µM (class-level context)
Patent landscape
Data to verify
30 patents; 0 primary literature citations
Suggests industrial R&D relevance and proprietary use
PubChemLite snapshot; verify current freedom-to-operate status

Antimalarial and Antimicrobial Drug Discovery

This compound is an ideal starting material for synthesizing novel carboxamide scaffolds. Its para-chloro group ensures metabolic stability, while the triazole core provides necessary hydrogen-bonding interactions, making it highly suitable for developing next-generation antimalarials targeting resistant Plasmodium strains [1].

High-Throughput Library Synthesis via Click Chemistry

Due to its high regiochemical purity and excellent coupling kinetics, this carboxylic acid is the preferred building block for generating diverse 1,4-disubstituted triazole libraries. It allows for rapid amidation without the risk of regioisomer contamination, streamlining hit-to-lead optimization in pharmaceutical research [2].

Development of Rigid Coordination Polymers (MOFs)

The combination of the coordinating carboxylic acid and the nitrogen-rich triazole ring makes this compound a valuable bifunctional ligand. The bulky, lipophilic 4-chlorophenyl group can be utilized to tune the pore size and hydrophobicity of metal-organic frameworks for specialized gas separation or catalytic applications [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cholinesterase pathway studies
Aryl-substitution selectivity profile
AChE/BChE isoform inhibition context
Target selectivity profiling
Baseline enzyme inhibition profile
Dihydroorotase cross-reactivity review
Industrial R&D intermediate
Patent-precedent alignment
Freedom-to-operate landscape review
Metal coordination research
Carboxylate/triazole ligand framework
Complexation stoichiometry and solubility

XLogP3

1.8

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